molecular formula C20H16N4O4 B5913715 4-HYDROXY-1-METHYL-N-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE

4-HYDROXY-1-METHYL-N-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE

Cat. No.: B5913715
M. Wt: 376.4 g/mol
InChI Key: CCNLVMRZZRNRCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-HYDROXY-1-METHYL-N-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-1-METHYL-N-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation Reactions: Combining quinoline derivatives with appropriate amines and aldehydes.

    Cyclization Reactions: Forming the quinazoline ring through intramolecular cyclization.

    Oxidation and Reduction: Adjusting the oxidation state of various functional groups.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:

    Catalysts: Using specific catalysts to increase reaction efficiency.

    Temperature and Pressure Control: Maintaining optimal conditions to ensure high yield and purity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, leading to a variety of quinoline and quinazoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Utilizing its unique chemical properties in material science and catalysis.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Binding to Active Sites: Inhibiting or activating enzymes.

    Signal Transduction: Modulating cellular signaling pathways.

    Gene Expression: Influencing the expression of certain genes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine.

    Quinazoline Derivatives: Like gefitinib and erlotinib.

Uniqueness

4-HYDROXY-1-METHYL-N-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE is unique due to its specific structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

For precise and detailed information, consulting scientific literature and specialized databases is recommended

Properties

IUPAC Name

4-hydroxy-1-methyl-N-(2-methyl-4-oxoquinazolin-3-yl)-2-oxoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4/c1-11-21-14-9-5-3-7-12(14)19(27)24(11)22-18(26)16-17(25)13-8-4-6-10-15(13)23(2)20(16)28/h3-10,25H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNLVMRZZRNRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=C(C4=CC=CC=C4N(C3=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.